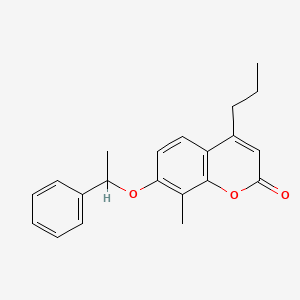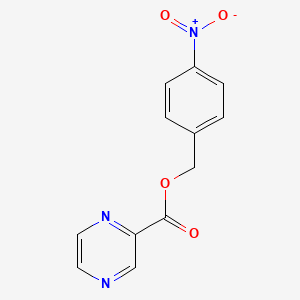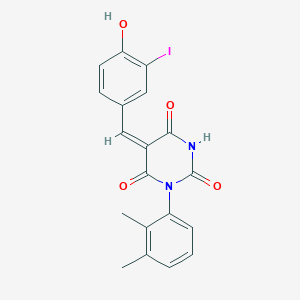
N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide
Descripción general
Descripción
N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mecanismo De Acción
BCTC acts as a selective antagonist of N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide, which is a receptor that is involved in the sensation of pain, heat, and inflammation. By blocking this receptor, BCTC reduces the perception of pain and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have several biochemical and physiological effects. It has been shown to reduce pain perception, reduce inflammation, and improve motor function in animal models of neuropathic pain. Additionally, BCTC has been shown to reduce the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTC has several advantages for lab experiments. It is a potent and selective antagonist of N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide, which makes it an ideal tool for studying the role of this receptor in pain perception and inflammation. However, BCTC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on BCTC. One area of research is the development of more potent and selective N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide antagonists. Another area of research is the use of BCTC for the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, the mechanisms underlying the anti-inflammatory effects of BCTC are not well understood and warrant further investigation.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide is a receptor that is involved in the sensation of pain, and BCTC has been shown to block this receptor, thereby reducing pain perception.
Propiedades
IUPAC Name |
N'-butan-2-yl-N-cyclopentyl-N'-(3-phenylprop-2-ynyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-3-18(2)24(17-9-12-19-10-5-4-6-11-19)22(26)16-15-21(25)23-20-13-7-8-14-20/h4-6,10-11,18,20H,3,7-8,13-17H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOPDOLIOZIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC#CC1=CC=CC=C1)C(=O)CCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-ethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988864.png)
![4-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-yl]-N-(3-ethylphenyl)-4-oxobutanamide](/img/structure/B3988872.png)
![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)



![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)


![N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B3988934.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3988940.png)
![1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988946.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3988949.png)